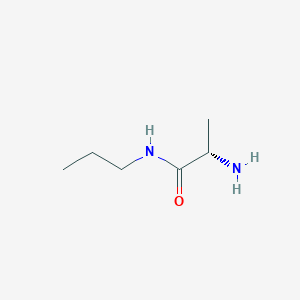
(3,3-Dimethylpent-4-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylpent-4-yn-1-yl)benzene is an organic compound with the molecular formula C13H14 It features a benzene ring substituted with a 3,3-dimethylpent-4-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpent-4-yn-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylpent-4-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylpent-4-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
(3,3-Dimethylpent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylpent-4-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. The alkyne group can participate in reactions typical of alkynes, such as hydrogenation and oxidation, through well-established mechanisms involving the addition or removal of atoms or groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.
(3,3-Dimethylpent-4-en-1-yl)benzene: Similar structure but with an alkene group instead of an alkyne.
(3,3-Dimethylpent-4-yn-1-yl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
(3,3-Dimethylpent-4-yn-1-yl)benzene is unique due to the presence of both a benzene ring and a 3,3-dimethylpent-4-yn-1-yl group, which imparts distinct chemical reactivity and potential applications. The combination of aromatic and alkyne functionalities allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H16 |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3,3-dimethylpent-4-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
Clé InChI |
HLTUHZJHURSOSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)







![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)



![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
